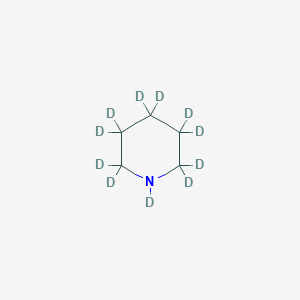

Piperidine-d11

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecadeuteriopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRYJNQNLNOLGT-KTIYLIMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583728 | |

| Record name | (~2~H_11_)Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143317-90-2 | |

| Record name | (~2~H_11_)Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143317-90-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Deuterated Piperidines

Strategies for Deuterium (B1214612) Incorporation into Piperidine (B6355638) Scaffolds

The introduction of deuterium into the piperidine ring can be achieved through various methods, ranging from direct hydrogen isotope exchange (HIE) to the construction of the ring from deuterated precursors. d-nb.infoacs.org The primary challenge lies in controlling the site and number of deuterium atoms incorporated, which has led to the development of highly specialized approaches. d-nb.info

Controlling the precise location (regioselectivity) and spatial orientation (stereoselectivity) of deuterium atoms is crucial for creating well-defined deuterated molecules. d-nb.info A significant challenge is that many methods for preparing deuterated piperidines from pyridine (B92270), such as catalytic reduction with deuterium gas (D₂), often suffer from poor selectivity. d-nb.inforesearchgate.net

To overcome this, organometallic strategies have been developed. One approach involves the use of a tungsten-complexed pyridinium (B92312) salt, which can be treated sequentially with hydride (H⁻) or deuteride (B1239839) (D⁻) sources and proton (H⁺) or deuteron (B1233211) (D⁺) sources. d-nb.info This method allows for the stepwise and controlled synthesis of various tetrahydropyridine (B1245486) isotopomers, which are direct precursors to piperidines, with high regio- and stereoselectivity. d-nb.info

Another strategy employs directing groups that guide a metal catalyst to a specific C-H bond. For example, in a study on N-Cbz piperidine, a palladium catalyst was used with deuterated acetic acid (AcOD-d₄) to incorporate deuterium. acs.org The study observed that deuteration occurred preferentially at the C4 position over the C2 position and that while C2 deuteration was exclusively cis to the directing group, C4 saw extensive deuteration of both cis and trans C-H bonds. acs.org Such methods are vital for understanding and controlling the mechanistic pathways that dictate regio- and stereoselectivity. acs.org

Both metal catalysts and enzymes offer powerful routes for deuterium incorporation, often using readily available and inexpensive deuterium sources like deuterium oxide (D₂O). snnu.edu.cnnih.gov

Metal-Catalyzed Routes: Transition metal catalysis is a cornerstone of deuteration chemistry. snnu.edu.cn Iridium, palladium, rhodium, and ruthenium complexes have all been employed for HIE reactions. snnu.edu.cn Directing groups, such as amides or pyridyl groups, are often used to deliver the metal catalyst to a specific C-H bond, typically at the ortho-position, enabling site-selective deuteration. snnu.edu.cn Ruthenium complexes, for instance, have been shown to effectively catalyze the deuteration of various piperidines using D₂O, with deuterium incorporation occurring at positions both α and β to the nitrogen atom. capes.gov.br More recently, photoredox catalysis has emerged as a powerful technique. By merging photoredox and hydrogen atom transfer (HAT) catalysis, selective deuteration of the α-amino C(sp³)–H bonds in piperidine rings can be achieved under mild conditions. nih.govprinceton.edu

| Catalyst Type | Deuterium Source | Position of Deuteration | Key Features |

| Ruthenium Complexes | D₂O | α and β to Nitrogen | Single-step exchange-labeling; applicable to polar compounds. capes.gov.br |

| Palladium(II) Acetate | AcOD-d₄ | C4 (major), C2 (minor) | Directing-group assisted; provides insights into regio- and stereoselectivity. acs.org |

| Iridium Photocatalysts | Deuterated Thiol | α to Nitrogen | Photoredox-catalyzed; selective for α-amino C(sp³)–H bonds. nih.govprinceton.edu |

| Ruthenium Nanoparticles | D₂O | α and β to Nitrogen | Allows for high isotopic enrichment with extended reaction times. acs.org |

Biocatalytic Routes: Biocatalysis offers an attractive strategy for deuteration due to its excellent selectivity and environmentally friendly reaction conditions. nih.gov Pyridoxal 5'-phosphate (PLP)-dependent enzymes are particularly useful as they can catalyze the reversible deprotonation of amino acids, facilitating H/D exchange with D₂O. nih.gov The PLP-dependent Mannich cyclase, LolT, has demonstrated impressively broad substrate specificity, capable of catalyzing the α-deuteration of a diverse range of L-amino acids with high site- and stereoselectivity. nih.gov

Furthermore, chemo-enzymatic cascades have been developed for the synthesis of stereo-defined piperidines. nih.govacs.org One such method involves a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into chiral piperidines. nih.govresearchgate.net Deuterium labeling experiments using deuterated glucose (d-glucose-1-d₁) to generate deuterated cofactors in situ have been used to elucidate the reaction mechanism, confirming the stereoselective addition of deuterium. acs.org

Advanced Synthesis of Piperidine-d11 and Related Deuterated Derivatives

The synthesis of fully deuterated this compound (C₅D₁₁N) requires methods that can exchange all eleven hydrogen atoms for deuterium. A common and effective strategy for preparing such per-deuterated compounds is the catalytic reduction of the corresponding aromatic heterocycle, pyridine, using deuterium gas (D₂). d-nb.info This reaction is typically carried out using a heterogeneous catalyst, such as rhodium on carbon (Rh/C), under elevated pressure and temperature. organic-chemistry.org

A general synthetic pathway involves:

Starting Material : Pyridine (C₅H₅N)

Reagents : Deuterium gas (D₂)

Catalyst : A transition metal catalyst, such as Rhodium on Carbon (Rh/C) or Palladium on Carbon (Pd/C). organic-chemistry.org

Conditions : The reaction is performed in a suitable solvent under a D₂ atmosphere (e.g., 5 atm) at elevated temperatures (e.g., 80 °C). organic-chemistry.org

The aromatic pyridine ring is fully saturated with deuterium atoms, and the nitrogen-bound hydrogen is also exchanged for deuterium, resulting in this compound. This compound is intended for use as an internal standard for the quantification of piperidine via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). chemdad.com

Related derivatives with high levels of deuteration can be synthesized using similar principles. For example, treating piperidine with a ruthenium catalyst in D₂O for an extended time (48 hours) at a higher catalyst loading (5 mol%) can lead to the incorporation of more than four deuterium atoms at positions α and β to the nitrogen. acs.org

Purification and Isotopic Enrichment Techniques for Deuterated Piperidines

Following synthesis, deuterated compounds must be purified and their isotopic purity assessed. Isotopic enrichment is a critical parameter, defined as the mole fraction of the specific isotope (e.g., deuterium) at a particular site, expressed as a percentage. isotope.com This is distinct from species abundance, which is the percentage of molecules with a specific isotopic composition (e.g., the percentage of molecules that are purely CD₃ vs. those that are CD₂H). isotope.com

Standard purification techniques such as column chromatography and recrystallization are often employed. benchchem.comresearchgate.net For instance, a deuterated piperidine derivative has been purified via recrystallization from deuterated methanol. benchchem.com

To verify the structural integrity and determine the isotopic enrichment, a combination of analytical techniques is typically used. rsc.orgrsc.org High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the most powerful tools for this purpose. rsc.org

| Technique | Information Provided | Limitations |

| High-Resolution Mass Spectrometry (HR-MS) | Determines isotopic enrichment by analyzing the distribution and intensity of isotopic ions. rsc.org | Cannot identify the specific position of the deuterium labels or confirm the overall structural integrity of the molecule. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structural integrity and the specific positions of the deuterium atoms by observing the disappearance of ¹H signals or the appearance of ²H signals. rsc.orgrsc.org | Can be limited in determining impurities if analyte signals overlap. rsc.org |

This combined strategy allows for a comprehensive evaluation, ensuring that the synthesized deuterated piperidine has the correct structure and the desired level of isotopic purity for its intended application. rsc.org

Advanced Spectroscopic Characterization and Analytical Methodologies of Piperidine D11

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for molecular structure elucidation. The substitution of protons with deuterium (B1214612) in Piperidine-d11 dramatically alters its NMR properties, creating unique applications in structural analysis and as a specialized solvent.

¹H, ¹³C, and 2D NMR for Structural Elucidation of this compound

The structural elucidation of this compound by NMR relies on interpreting the spectra which are fundamentally different from its non-deuterated counterpart.

¹H NMR: In a ¹H NMR spectrum, this compound is nearly "silent." Since deuterium is not resonant in the proton NMR frequency range, the spectrum would ideally show no signals. In practice, a very small residual signal may be observed due to the incomplete isotopic enrichment (e.g., 98% D). isotope.comsigmaaldrich.com This lack of proton signals makes it an excellent non-interfering solvent for ¹H NMR studies of other molecules.

¹³C NMR: The ¹³C NMR spectrum of this compound consists of three distinct signals corresponding to the three chemically non-equivalent carbon atoms (C2/C6, C3/C5, and C4). In a standard ¹³C spectrum, these signals appear as complex multiplets due to the coupling between carbon-13 and the attached deuterium atoms (¹J_C-D_). The multiplicity can be predicted by the 2nI+1 rule, where I=1 for deuterium. If a deuterium-decoupling technique is applied, these multiplets collapse into sharp singlets, simplifying the spectrum and confirming the carbon skeleton.

2D NMR: Two-dimensional NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹³C-¹H HETCOR (Heteronuclear Correlation) are primarily used to establish connectivity between protons and carbons. researchgate.netresearchgate.netnih.gov For the isolated this compound molecule, these techniques are not applicable for its own structural elucidation due to the absence of protons. However, they become highly relevant when this compound is used as a solvent for analyzing a proton-containing analyte, as it provides a clear background against which the analyte's correlations can be observed. researchgate.netresearchgate.net

| Position | Piperidine ¹H NMR (ppm) | This compound ¹H NMR (ppm) | Piperidine ¹³C NMR (ppm) | This compound ¹³C NMR (ppm) |

|---|---|---|---|---|

| C2, C6 (α) | ~2.8 | Not Applicable | ~47.8 | ~47.8 (Signal is a multiplet due to C-D coupling) |

| C3, C5 (β) | ~1.55 | Not Applicable | ~26.9 | ~26.9 (Signal is a multiplet due to C-D coupling) |

| C4 (γ) | ~1.55 | Not Applicable | ~24.9 | ~24.9 (Signal is a multiplet due to C-D coupling) |

Chiral NMR Discrimination of this compound Derivatives

The differentiation of enantiomers by NMR is achieved by converting them into diastereomers, typically by using a chiral solvating agent (CSA). This principle is applicable to chiral derivatives of piperidine. nih.gov While direct studies on this compound derivatives are not prevalent, the established methodologies for non-deuterated piperidines are directly transferable.

A chiral solvating agent, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can be used to distinguish between enantiomers of piperidine derivatives. nih.gov The amine group on the piperidine ring is protonated by the acidic CSA, forming a diastereomeric ion-pair complex. These complexes have distinct spatial arrangements for each enantiomer, leading to different chemical environments for the nuclei. Consequently, separate signals for each enantiomer are observed in the ¹H and ¹³C NMR spectra, allowing for their discrimination and the determination of enantiomeric excess. The deuteration in a this compound derivative would not interfere with this mechanism, which relies on the interaction at the chiral center and the nitrogen atom.

This compound as an NMR Solvent in Complex Systems Analysis

One of the most significant applications of this compound is its use as a specialized NMR solvent for analyzing complex molecules that have poor solubility in common deuterated solvents. Research on the biopolymer sporopollenin (B1173437) has demonstrated the utility of this compound in this capacity. researchgate.netnih.gov

Silyl and acetyl derivatives of sporopollenin were found to be readily soluble in this compound, which enabled detailed investigation by one- and two-dimensional NMR spectroscopy. researchgate.net The use of this compound was shown to be superior to other solvents like 2-aminoethanol, as it permitted higher sample concentrations. nih.gov This increased solubility is a critical factor for improving the signal-to-noise ratio in NMR, making it possible to perform sensitivity-demanding experiments like 2D ¹³C,¹H-HETCOR to obtain detailed structural information on the complex analyte. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques

In mass spectrometry, the increased mass of this compound due to its deuterium atoms provides a clear signature that is leveraged for isotopic purity analysis and as a standard in metabolic studies.

High-Resolution Mass Spectrometry for Isotopic Purity Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the isotopic purity of labeled compounds like this compound. Isotopic purity refers to the percentage of molecules that contain the desired number of heavy isotopes. Commercial this compound is often available with an isotopic purity of 98 atom % D. isotope.comsigmaaldrich.com

| Isotopologue | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Piperidine (d0) | C₅H₁₁N | 85.089149 |

| This compound (d11) | C₅D₁₁N | 96.157116 |

Isotope Labeling Tandem Mass Spectrometry (MS/MS) for Metabolic Studies

Stable isotope labeling combined with tandem mass spectrometry (MS/MS) is a powerful strategy for quantitative analysis in complex biological matrices, such as in metabolic studies or pharmacokinetics. washington.edunih.gov this compound, or a derivative synthesized from it, serves as an ideal internal standard for quantifying an analogous, non-labeled analyte (e.g., a drug containing a piperidine moiety).

In a typical LC-MS/MS workflow, a known amount of the deuterated standard (this compound derivative) is added to a biological sample. The standard co-elutes with the analyte from the liquid chromatography (LC) column but is distinguished by the mass spectrometer due to its higher mass. washington.edu In the tandem MS stage, both the analyte and the internal standard are fragmented into characteristic daughter ions. The transitions from the parent ion to a specific daughter ion are monitored for both the light (analyte) and heavy (standard) compounds. Because the analyte and the standard exhibit nearly identical chemical behavior during sample extraction and ionization, the ratio of their peak areas provides a highly accurate and precise measure of the analyte's concentration, correcting for any sample loss or matrix effects. nih.govfrontiersin.org

Other Advanced Spectroscopic and Analytical Techniques

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding of this compound. The substitution of hydrogen with heavier deuterium atoms significantly alters the vibrational frequencies of the molecule, offering a distinct spectral signature.

Studies on piperidine and its deuterated analogs have shown that both exist in an equilibrium between N-H equatorial and axial conformers in various states of aggregation, including crystalline solid form. researchgate.netresearchgate.net While many fundamental vibrations of both conformers coincide, some notable exceptions are observed. researchgate.net The crystal structure of this compound has been determined at various temperatures and pressures using neutron powder diffraction, revealing chains of molecules formed by N-H···N hydrogen bonds. researchgate.net

The IR spectra of piperidine and its N-deuterated counterpart have been recorded across different phases (vapor, liquid, solid) and in solution. researchgate.netresearchgate.net These studies, along with Raman spectroscopy of the liquids and crystalline solids, have been instrumental in assigning vibrational modes. researchgate.net For instance, the analysis of specifically deuterated piperidines has aided in the assignment of C-H stretching vibrations. cdnsciencepub.com The presence of a deuterium atom at specific positions, such as in α-d2-piperidine, alters the IR spectrum by shifting or removing certain bands, providing detailed information about the conformational landscape. cdnsciencepub.com

Surface-enhanced Raman scattering (SERS) studies of piperidine on silver colloids have revealed a chemical enhancement mechanism influenced by the formation of molecule-metal complexes and a resonance Raman effect, which is dependent on the excitation wavelength. nih.gov This technique highlights the significant differences between the normal Raman and SERS spectra of the molecule. nih.gov

Table 1: Key Vibrational Spectroscopy Studies of Deuterated Piperidines

| Technique | Sample | Key Findings | Reference(s) |

| IR & Raman | Piperidine & N-deuterated piperidine | Coexistence of equatorial and axial conformers in all aggregation states. | researchgate.netresearchgate.net |

| Neutron Powder Diffraction | This compound | Determination of crystal structure, revealing N-H···N hydrogen-bonded chains. | researchgate.net |

| IR Spectroscopy | α-d2-piperidine | Specific deuteration aids in the assignment of C-H stretching vibrations. | cdnsciencepub.com |

| SERS | Piperidine on silver colloids | Chemical enhancement and resonance Raman effect observed due to molecule-metal interactions. | nih.gov |

Ultraviolet (UV) Absorption and Fluorescence Spectroscopy of this compound

The electronic spectroscopy of piperidine and its deuterated isotopologues provides valuable information about their excited-state properties. Studies on piperidine vapor have identified two UV transitions with origins at 38,707 cm⁻¹ and 44,070 cm⁻¹. acs.org The S1 ← S0 transition is characterized as Rydberg in nature. acs.org

A significant finding is that deuterium substitution, as in Piperidine-d1 and this compound, leads to a slight increase in the fluorescence quantum efficiency (qf). researchgate.netacs.org For non-deuterated piperidine, a weak fluorescence is observed with a maximum at 33,500 cm⁻¹ and a quantum efficiency of approximately 1.3 × 10⁻⁴. researchgate.netacs.org The lifetime of the S1 state is estimated to be around 80 picoseconds. researchgate.netacs.org

Time-resolved photoelectron imaging of gas-phase piperidine has revealed ultrafast internal conversion (around 60 fs) from the initially excited 3px Rydberg state to the lower-lying 3s Rydberg state. researchgate.net This process is mediated by the evolution of nσ* valence character along the N-C bond. researchgate.net The electronic relaxation dynamics are complex and influenced by the interplay between excited states and the ground state. researchgate.net

Table 2: Photophysical Properties of Piperidine and its Deuterated Analogs

| Property | Piperidine | Piperidine-d1/d11 | Reference(s) |

| UV Transition Origins | 38,707 cm⁻¹, 44,070 cm⁻¹ | Not specified | acs.org |

| Fluorescence Maximum | 33,500 cm⁻¹ | Not specified | researchgate.netacs.org |

| Fluorescence Quantum Efficiency (qf) | ~1.3 × 10⁻⁴ | Slight increase | researchgate.netacs.org |

| S1 State Lifetime | ~80 ps | Not specified | researchgate.netacs.org |

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopomer Differentiation

Molecular Rotational Resonance (MRR) spectroscopy is a powerful gas-phase technique for the unambiguous identification and quantification of individual components in a mixture without the need for chromatographic separation. researchgate.net It distinguishes molecules based on their unique moments of inertia, which are determined by the three-dimensional arrangement and masses of their constituent atoms. researchgate.netunibo.it This makes MRR exceptionally suited for the analysis of isomers, including isotopologues and isotopomers. unibo.itnih.govresearchgate.net

MRR spectroscopy has been successfully applied to analyze a series of d₀–d₈ tetrahydropyridine (B1245486) isotopomers, which are closely related to piperidine. researchgate.netnih.gov This technique can precisely determine the isotopic purity of each stereoisotopomer and provide insights into the formation of side products during synthesis. researchgate.netnih.gov Unlike mass spectrometry, which typically determines the isotopologue distribution, MRR can differentiate between isotopomers—molecules with the same number of deuterium atoms but at different positions. nih.gov Every chemically distinct isotopic variant of a molecule possesses a unique MRR spectrum, providing a new level of capability for stable isotope analysis. unibo.it The high spectral resolution of MRR allows for the direct analysis of complex mixtures with minimal spectral overlap. unibo.it

Table 3: Application of MRR Spectroscopy in Isotopic Analysis

| Application | Analyte(s) | Key Advantage | Reference(s) |

| Isotopomer Differentiation | d₀–d₈ tetrahydropyridine isotopomers | Distinguishes between molecules with the same number of deuterium atoms at different positions. | researchgate.netnih.gov |

| Isotopic Purity Determination | Deuterated tetrahydropyridines | Precisely determines the isotopic purity of each stereoisotopomer. | researchgate.netnih.gov |

| Mixture Analysis | Isomeric compounds | Unambiguously identifies and quantifies individual components without chromatographic separation. | unibo.itresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of isotopologues. doaj.org The separation of deuterated compounds from their non-deuterated counterparts in reversed-phase HPLC (RP-HPLC) is influenced by isotopic effects on properties such as hydrophobicity and polarizability. doaj.orgcchmc.org Generally, protiated compounds exhibit stronger binding to nonpolar stationary phases than their deuterated analogs, leading to different retention times. cchmc.org

The choice of both the stationary and mobile phases is critical for achieving effective separation. chromatographyonline.com While C18 stationary phases are commonly used for separating deuterated aromatic compounds, other phases like those with pentabromobenzyloxypropyl (PBB) or pyrenylethyl (PYE) groups can offer increased retention and high H/D isotopic selectivity. chromatographyonline.com The mobile phase composition, such as the use of methanol-water versus acetonitrile-water, also significantly impacts the separation factor. chromatographyonline.com

For the analysis of piperidine and its derivatives, various HPLC methods have been developed. sielc.comnih.govresearcher.life Pre-column derivatization, for instance with 4-toluenesulfonyl chloride, can be employed to enhance detection sensitivity and accuracy in RP-HPLC methods for piperidine analysis. nih.govresearcher.life The development of methods to control for the chromatographic deuterium effect (CDE) is also an active area of research, particularly for applications in metabolomics where deuterated standards are used. acs.org

Table 4: HPLC Methods for Piperidine and Deuterated Compound Analysis

| HPLC Mode | Stationary Phase | Application | Key Finding | Reference(s) |

| RP-HPLC | C18, PYE, PBB | Separation of protiated and deuterated isotopologues | Protiated compounds generally bind more strongly to nonpolar phases. | cchmc.orgchromatographyonline.com |

| RP-HPLC | Inertsil C18 | Determination of piperidine in bulk drug | Pre-column derivatization improves sensitivity and accuracy. | nih.govresearcher.life |

| Mixed-Mode | Newcrom R1 | Analysis of Piperidine, 1-dodecyl- | Scalable method suitable for preparative separation and pharmacokinetics. | sielc.com |

| RP-HPLC | ODS, PFP, etc. | Investigation of Chromatographic Deuterium Effect (CDE) | PFP columns can reduce the CDE in metabolomics studies. | acs.org |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a fundamental technique for the analysis of volatile compounds like piperidine. nist.govnist.gov this compound is specifically intended for use as an internal standard for the quantification of piperidine by GC-mass spectrometry (GC-MS). chemicalbook.comchemdad.com

The development of GC methods for piperidine-related compounds often focuses on achieving good separation and sensitivity. For example, a GC method for determining piperazine (B1678402) and its derivatives utilizes a DB-17 column with helium as the carrier gas and a programmed oven temperature gradient. researchgate.net

The coupling of GC with MRR spectroscopy (GC-MRR) has emerged as a highly specific technique for compound-specific isotope analysis (CSIA). nih.gov This system can separate, identify, and quantify a series of isotopologues and isotopomers in a single run, with capabilities that can exceed those of high-resolution MS and NMR in terms of selectivity and resolution. nih.gov

Table 5: GC-Based Analytical Methods

| Technique | Application | Key Features | Reference(s) |

| GC-MS | Quantification of piperidine | Use of this compound as an internal standard. | chemicalbook.comchemdad.com |

| GC | Determination of piperazine and derivatives | DB-17 column, temperature programming for separation. | researchgate.net |

| GC-MRR | Compound-Specific Isotope Analysis (CSIA) | High selectivity and resolution for isotopologue and isotopomer analysis. | nih.gov |

Kinetic and Mechanistic Investigations Involving Deuterated Piperidines

Application of Kinetic Isotope Effects (KIE) in Reaction Mechanism Elucidation.researchgate.netnih.govacs.orgcuni.cz

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant for the reaction with the light isotopologue (kL) to the rate constant for the reaction with the heavy isotopologue (kH). wikipedia.org The study of KIEs can help in the detailed understanding of reaction pathways. wikipedia.org

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orglibretexts.org For C-H versus C-D bonds, the difference in zero-point energy is significant, leading to potentially large KIE values, typically in the range of 1 to 8 for deuterium (B1214612) substitution. libretexts.orglibretexts.org A significant primary KIE is strong evidence that the C-H/C-D bond cleavage is part of the rate-determining step. princeton.edunih.gov

In studies involving deuterated piperidines, the observation of a primary KIE can be used to discern the mechanism. For instance, in a reaction where a C-H bond on the piperidine (B6355638) ring is cleaved, substituting that hydrogen with deuterium (as in Piperidine-d11) would lead to a slower reaction rate if that cleavage occurs in the rate-limiting step. The magnitude of this effect can provide further details about the transition state geometry. For example, a maximal KIE is expected for a symmetrical transition state where the hydrogen is halfway between the donor and acceptor atoms.

Table 1: Illustrative Primary Kinetic Isotope Effects in Reactions Involving C-D Bond Cleavage This table is generated based on typical KIE values and is for illustrative purposes.

| Reaction Type | Substrate | kH/kD | Implication |

|---|---|---|---|

| E2 Elimination | 2-Bromopropane | ~6.7 | C-H bond cleavage is in the rate-determining step. princeton.edu |

| Bromination of Acetone | Acetone | ~7 | Tautomerization involving C-H bond breaking is rate-determining. libretexts.org |

| Oxidative C-H Cleavage | Benzylic Ether | >6.5 | C-H bond cleavage is rate-determining. nih.gov |

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs. libretexts.org They can be classified as α, β, or γ depending on the position of the isotope relative to the reaction center. SKIEs often arise from changes in hybridization or hyperconjugation between the ground state and the transition state. libretexts.org For example, a change from sp3 to sp2 hybridization at a carbon atom bearing a deuterium often results in a small, normal KIE (kH/kD > 1), while the reverse change can lead to an inverse KIE (kH/kD < 1). epfl.ch

Solvent kinetic isotope effects are observed when the solvent is changed from, for example, H₂O to D₂O. libretexts.org If a proton transfer from the solvent is part of the rate-determining step, a primary KIE will be observed. However, even if the solvent is not a direct participant in the bond-breaking/forming process, it can influence the reaction rate through differential solvation of the reactants and the transition state, leading to a secondary KIE. libretexts.org In reactions involving piperidine, which has an exchangeable N-H proton, the use of a deuterated solvent can lead to H/D exchange at the nitrogen, further complicating the interpretation of observed isotope effects.

Mechanistic Pathways of Reactions Involving this compound.nih.govlibretexts.orgrsc.org

The fully deuterated this compound is a valuable tool for investigating various reaction mechanisms. For example, in nucleophilic aromatic substitution reactions, the role of piperidine as a nucleophile versus a base catalyst can be probed. In one study, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine showed small kinetic isotope effects (kH/kD between 1.0 and 1.6), suggesting that proton transfer is not the rate-determining step. rsc.org Instead, the results supported a mechanism where the rate-determining step is the abstraction of a fluoride (B91410) anion. rsc.org

In another instance, the reaction of piperidine with 2,4-dinitrophenyl phenyl ether was investigated using [1-²H]piperidine. rsc.org The observation of a kinetic isotope effect was tentatively interpreted as a primary isotope effect, suggesting the involvement of N-H bond cleavage in the rate-determining step under certain conditions. rsc.org However, in the reaction with chloro-4,7-dinitronaphthalene, no significant KIE was observed upon substitution with [1-²H]piperidine, indicating that N-H bond cleavage is not rate-limiting in that specific reaction. rsc.org

A preliminary mechanistic investigation involving this compound showed low deuterium incorporation in a radical hydrodifluoromethylation reaction, which provided insights into the reaction pathway. researchgate.net Computational studies, such as Density Functional Theory (DFT), are often used in conjunction with experimental KIE data to model reaction pathways and transition states, as seen in the investigation of C-H activation of pyridines. nih.gov

Deuterium Exchange Reactions and Their Kinetics.nih.gov

Deuterium exchange reactions, where a hydrogen atom in a molecule is replaced by a deuterium atom from a deuterated solvent or reagent, are fundamental processes that can be studied kinetically. Hydrogen/deuterium exchange (HDX) mass spectrometry is a powerful technique for probing the structure and dynamics of molecules like proteins and nucleic acids. nih.govanr.fr The rate of exchange of labile protons, such as the one on the nitrogen of piperidine, can provide information about the solvent accessibility and the local chemical environment. nih.gov

In the context of this compound, while the C-D bonds are generally stable, the N-D bond can undergo rapid exchange with protons from a protic solvent. The kinetics of this exchange can be studied using techniques like NMR spectroscopy. The rate of N-D/N-H exchange will depend on factors such as the pKa of the protonated amine, the pH and composition of the solvent, and the temperature.

In a study on the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine, extensive exchange of deuterium by protium (B1232500) was observed, which, along with other data, supported the proposed reaction mechanism. rsc.org

Computational Chemistry and Theoretical Modeling of Piperidine D11

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are fundamental to understanding the conformational landscape of Piperidine-d11. These calculations, rooted in the principles of quantum mechanics, can predict the geometries of different conformers, their relative stabilities, and the energy barriers that separate them.

The potential energy surface (PES) is a critical concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For this compound, like its non-deuterated counterpart, the ground-state PES is characterized by two main chair conformers. Theoretical explorations of the ground- and lowest excited-state properties have been conducted to understand its absorption and fluorescence characteristics. acs.org

A ground-state intrinsic reaction coordinate (IRC) calculation has been employed to model the conformational PES that connects the equatorial and axial conformers of piperidine (B6355638). acs.org The S1 ← S0 transition is identified as being Rydberg in nature, indicating that an electron is promoted to a large, diffuse orbital. acs.org The equilibrium geometry of the S1 excited state, calculated using the Configuration Interaction Singles (CIS) method, shows significant distortion at the nitrogen atom relative to the alpha-carbons. acs.org The one-dimensional absorption spectrum has been successfully modeled by considering the ground-state IRC and the corresponding vertical Complete Active Space (CAS(2,2))/MP2 surface, which also took into account the dependency of the transition moment on the IRC. acs.org

This compound exhibits conformational isomerism, primarily existing as two interconverting chair conformers: one with the N-D bond in an equatorial position and the other with it in an axial position. Quantum chemical calculations have been instrumental in quantifying the energetic differences and the barrier to this interconversion.

| Parameter | Calculated Value (cm⁻¹) | Calculated Value (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| Equatorial-Axial Energy Difference (ΔE) | 310 | ~0.89 | MP2/6-311++G | acs.org |

| Inversion Barrier Height | 2033 | ~5.81 | MP2/6-311++G | acs.org |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their interactions with each other in condensed phases. For this compound, understanding these interactions is key to explaining its bulk properties.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic features of molecules like this compound. Theoretical calculations of vibrational and electronic spectra can be compared with experimental data to confirm structural assignments and understand the nature of molecular transitions.

For piperidine, two electronic transitions in the ultraviolet (UV) region have been assigned, with origins at 38,707 cm⁻¹ and 44,070 cm⁻¹. acs.org A vibrational analysis of the S1 ← S0 transition reveals a primary progression of 640 cm⁻¹, which is assigned to the N-H out-of-plane bending motion. acs.org Upon deuteration to this compound, this motion would be expected to shift to a lower frequency due to the increased mass of deuterium (B1214612).

The absorption spectrum has been modeled based on the ground-state IRC and the vertical CAS(2,2)/MP2 surface. acs.org A weak fluorescence is observed experimentally, and deuterium substitution (including d1 and d11) has been found to cause slight increases in the fluorescence quantum efficiency. acs.org This suggests that the non-radiative decay pathways are slightly less efficient in the deuterated species, a common effect of deuteration. Density Functional Theory (DFT) calculations are also widely used to predict vibrational (IR and Raman) spectra of piperidine derivatives, which aids in the assignment of experimental spectral bands. researchgate.net

| Property | Value | Comment | Reference |

|---|---|---|---|

| S₁ ← S₀ Transition Origin | 38,707 cm⁻¹ | Assigned as a Rydberg transition. | acs.org |

| Second UV Transition Origin | 44,070 cm⁻¹ | - | acs.org |

| Main Vibrational Progression (S₁ state) | 640 cm⁻¹ | Assigned to N-H out-of-plane bend in piperidine. | acs.org |

| Fluorescence Quantum Efficiency (qf) | ~1.3 × 10⁻⁴ | Slightly increases with d1 and d11 substitution. | acs.org |

Computational Studies in Reaction Mechanism Elucidation

Computational studies are crucial for elucidating the mechanisms of chemical reactions involving piperidine and its derivatives. By mapping the reaction pathways and calculating the energies of reactants, transition states, and products, researchers can gain a detailed understanding of reaction kinetics and selectivity.

In the context of model complexes for heme protein NO adducts, this compound has been used in mechanistic studies. uni-kiel.de While specific computational details on this compound in this context are part of broader research, the use of isotopically labeled compounds is a classic strategy to probe reaction mechanisms, often in conjunction with computational modeling to interpret kinetic isotope effects. Computational approaches, typically using DFT, are frequently employed to investigate various reaction mechanisms for the synthesis and functionalization of the piperidine ring, such as stereoselective cyclization reactions or C-H functionalization. mdpi.comresearchgate.net These studies provide insights into the role of catalysts, the nature of intermediates, and the factors controlling stereoselectivity, all of which are applicable to reactions involving this compound.

Applications of Deuterated Piperidines in Biomedical and Life Sciences Research

Pharmacokinetic and Pharmacodynamic Studies

Deuteration offers a powerful strategy to fine-tune the metabolic profile of drug candidates containing a piperidine (B6355638) moiety. informaticsjournals.co.in By modifying how a drug is absorbed, distributed, metabolized, and excreted (ADME), researchers can enhance its therapeutic potential. alfa-chemistry.commusechem.com

This principle has been demonstrated with various piperidine-containing compounds. For instance, Tolperisone, a centrally acting muscle relaxant with a piperidine structure, suffers from a high first-pass effect, requiring large doses. juniperpublishers.com Deuteration offers a potential solution to improve its metabolic stability. juniperpublishers.com Similarly, in studies of deuterated analogues of Clopidogrel, a drug containing a piperidine moiety, deuteration enhanced the stability of the piperidine ring, leading to increased activation of the prodrug. acs.org The enhanced stability of deuterated compounds can translate to lower and less frequent dosing, improving patient compliance. alfa-chemistry.comneulandlabs.com

Table 1: Effects of Deuteration on Pharmacokinetic Parameters

| Drug/Compound Class | Effect of Deuteration | Pharmacokinetic Improvement | Source(s) |

| General (CYP450 Substrates) | Slower rate of metabolism | Increased biological half-life, reduced clearance | juniperpublishers.comtandfonline.comgabarx.com |

| Clopidogrel (Piperidine Analogue) | Increased stability of piperidine moiety | Increased prodrug activation | acs.org |

| Ivacaftor (CTP-656) | Reduced metabolism | Increased half-life and exposure | nih.govresearchgate.net |

| Tetrabenazine (Deutetrabenazine) | Slower metabolism | Increased exposure to active metabolites, reduced peak concentrations | nih.govnih.gov |

Beyond extending half-life, deuteration can strategically alter metabolic pathways to improve a drug's safety and selectivity. unibestpharm.com This is often achieved through a phenomenon known as "metabolic shunting" or "metabolic switching". juniperpublishers.comnih.gov If a drug is metabolized through multiple pathways, some of which produce toxic or non-selective metabolites, deuterating the primary metabolic "soft spot" can divert metabolism towards alternative, safer pathways. juniperpublishers.comnih.gov

Target Identification and Mechanistic Elucidation in Biological Systems

The unique physical properties of deuterium (B1214612) make deuterated compounds like Piperidine-d11 invaluable tools for investigating complex biological systems.

Deuterium is a stable, non-radioactive isotope that can be easily detected and differentiated from hydrogen by mass spectrometry. unibestpharm.com This makes deuterated compounds ideal for use as tracers in metabolomics research. unibestpharm.comnih.gov By introducing a deuterated molecule into a biological system, scientists can track its journey, identify its metabolic products, and map the biochemical pathways it undergoes. gabarx.comacs.org

This compound and other deuterated piperidine derivatives can be used as internal standards in quantitative mass spectrometry or as probes to elucidate the metabolism of piperidine-containing drugs. acs.orgnih.gov For example, stable-isotope tracer techniques have been successfully used to differentiate between various oxidative metabolites (such as hydroxylation and N-oxidation) of piperidine-containing drugs, providing clear insights into their biotransformation. nih.gov This ability to trace molecular fate is fundamental to understanding drug action, identifying active metabolites, and predicting potential drug-drug interactions. nih.gov

The piperidine scaffold is a common feature in many biologically active molecules that modulate key cellular processes, including enzyme activity and immune responses. google.comnih.govmdpi.com Derivatives of piperidine have been developed as potent inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. nih.govmdpi.comnih.gov

Notably, a 3,4-disubstituted piperidine derivative, identified as D11, has been shown to be a potent modulator of macrophage polarization toward the anti-inflammatory M2 phenotype. nih.gov This modulation is considered beneficial for treating autoimmune disorders like multiple sclerosis. nih.gov Mechanistic studies revealed that the piperidine derivative D11 functions by inhibiting T-cell proliferation and activating key signaling pathways (Stat3 and Akt). nih.gov Other piperidine derivatives have also been investigated for their role in modulating macrophage differentiation and migration. google.com The principles of deuteration could be applied to such molecules to enhance their stability and bioavailability, potentially leading to more effective therapeutics that target these biological processes. nih.gov

Table 2: Biological Modulation by Piperidine Derivatives

| Piperidine Derivative | Biological Target/Process | Potential Therapeutic Area | Source(s) |

| Compound D11 (3,4-disubstituted piperidine) | Macrophage M2 Polarization | Multiple Sclerosis | nih.gov |

| Donepezil | Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease | mdpi.com |

| Various N-benzyl-4-piperidone derivatives | Dopamine Receptors, HDAC, AChE | Neuropsychiatric Disorders, Alzheimer's Disease | benchchem.com |

| Various 1,2,4-Triazole Bearing Azinane Analogues | AChE, α-glucosidase Inhibition | Alzheimer's Disease, Diabetes | nih.gov |

| Pipecolic acid derivatives | Macrophage Infectivity Potentiator (MIP) proteins | Infectious Diseases | fu-berlin.deacs.org |

Therapeutic Development and Clinical Research Landscape of Deuterated Drugs

The theoretical benefits of deuteration have translated into tangible clinical progress, marking a new era in pharmaceutical development. nih.gov The approval of the first deuterated drug, deutetrabenazine (Austedo), by the U.S. FDA in 2017 for treating Huntington's disease and tardive dyskinesia was a landmark event. tandfonline.comneulandlabs.comnih.gov This success validated the "deuterium switch" strategy—improving upon known drugs by selective deuteration—and spurred significant investment in the field. nih.govjuniperpublishers.com

As of the early 2020s, the pipeline of deuterated drugs is robust, with numerous candidates in various stages of clinical trials for a wide range of conditions, including cancer, neurological disorders, and genetic diseases. tandfonline.comnih.govglobenewswire.com The development of deuterated drugs is seen as a potentially faster and more cost-effective approach compared to creating new chemical entities from scratch, as much of the preclinical and clinical knowledge from the non-deuterated parent drug can be leveraged. nih.govgabarx.comacs.org The global market for deuterated drugs is projected to grow significantly, reflecting increasing recognition of their potential to enhance efficacy, improve safety profiles, and address unmet medical needs. globenewswire.com This growing landscape provides a fertile ground for the development and potential approval of novel deuterated piperidine-based therapeutics in the future.

Table 3: Examples of Deuterated Drugs in Clinical Development or Approved

| Deuterated Drug | Non-Deuterated Counterpart | Therapeutic Area | Source(s) |

| Deutetrabenazine (Austedo®) | Tetrabenazine | Huntington's disease, tardive dyskinesia | tandfonline.comnih.gov |

| Donafenib | Sorafenib | Hepatocellular carcinoma | nih.gov |

| AVP-786 | Dextromethorphan | Agitation in Alzheimer's disease | nih.gov |

| HC-1119 | Enzalutamide | Prostate Cancer | tandfonline.com |

| Deutivacaftor (CTP-656) | Ivacaftor | Cystic Fibrosis | nih.gov |

Solid State and Structural Investigations of Piperidine D11

Neutron Powder Diffraction for Crystal Structure Determination

The crystal structure of Piperidine-d11 has been precisely determined using neutron powder diffraction, a powerful technique for locating deuterium (B1214612) atoms more accurately than X-ray diffraction. ed.ac.ukebi.ac.ukresearchgate.netnih.gov Studies conducted at various temperatures and pressures have consistently shown that this compound crystallizes in the monoclinic space group P2₁/c with one molecule in the asymmetric unit. researchgate.net The piperidine (B6355638) ring adopts an ideal chair conformation, with the deuterium atom attached to the nitrogen (the N-D bond) in the equatorial position. researchgate.net

Neutron powder diffraction measurements have provided detailed unit cell dimensions across a range of conditions. For instance, at 2 Kelvin (K) and ambient pressure, the structure was refined to high precision. ed.ac.ukresearchgate.netnih.gov Similarly, the structure was determined at room temperature under various pressures, starting from 0.22 Gigapascals (GPa), the pressure at which the sample crystallizes from its liquid state. ed.ac.ukresearchgate.netnih.gov

Table 1: Unit Cell Parameters of this compound Determined by Neutron Powder Diffraction

| Condition | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|

| 2 K, ambient pressure | 8.9802(2) | 6.2730(1) | 10.1583(2) | 108.310(2) | 543.25(2) |

| 295 K, 0.22 GPa | 9.213(2) | 6.326(1) | 10.592(2) | 108.19(2) | 585.3(2) |

Data sourced from studies on the effect of temperature and pressure on piperidine's crystal structure. ed.ac.ukresearchgate.net

Influence of Pressure and Temperature on Solid-State Conformations

The solid-state structure of this compound is significantly influenced by changes in temperature and pressure. Detailed investigations using neutron powder diffraction have mapped these effects over a broad range of conditions. ed.ac.ukebi.ac.ukresearchgate.netnih.gov

Temperature Effects: Unit cell dimensions were determined from 2 K up to 255 K. ed.ac.ukresearchgate.netnih.gov As temperature increases, the unit cell volume expands. Analysis of this thermal expansion indicates that at very low temperatures, the expansion is primarily governed by external lattice modes. ed.ac.ukresearchgate.net However, above 100 K, intramolecular ring-flexing modes begin to contribute significantly to the expansion. ed.ac.ukresearchgate.net

Pressure Effects: The application of pressure induces a more isotropic compression of the crystal structure compared to the anisotropic effects of changing temperature. ed.ac.ukebi.ac.ukresearchgate.net Unit cell dimensions were measured at room temperature at pressures up to 2.77 GPa. ed.ac.ukresearchgate.netnih.gov The compression is driven by the thermodynamic need to fill interstitial voids and minimize volume at elevated pressures. ed.ac.ukebi.ac.ukresearchgate.net Importantly, throughout the studied temperature (2 K to 255 K) and pressure (up to 2.77 GPa) ranges, this compound was found to exist in a single crystalline phase, with no evidence of pressure- or temperature-induced phase transitions. nih.gov

Table 2: Molar Volume of this compound at Various Temperatures and Pressures

| Temperature (K) | Pressure (GPa) | Molar Volume (cm³/mol) |

|---|---|---|

| 2 | Ambient | 81.79 |

| 150 | Ambient | 84.80 |

| 255 | Ambient | 89.28 |

| 295 | 0.22 | 88.12 |

| 295 | 0.49 | 84.75 |

| 295 | 0.80 | 82.26 |

| 295 | 1.09 | 79.86 |

Data derived from crystallographic studies. ed.ac.ukresearchgate.net

Hydrogen Bonding and Van der Waals Interactions in Crystalline Deuterated Piperidines

The crystal packing of this compound is dictated by a combination of hydrogen bonding and van der Waals interactions. ed.ac.ukebi.ac.ukresearchgate.net The most significant intermolecular interaction is an N-D···N hydrogen bond, which links adjacent molecules into chains that run parallel to the b-crystallographic axis. researchgate.netnih.gov At 2 K, the D···N distance in this bond is 2.141(3) Å. researchgate.net

Table 3: Key Intermolecular Interactions in this compound Crystal at 2 K

| Interaction Type | Atoms Involved | Distance (Å) | Calculated Energy (kJ/mol) |

|---|---|---|---|

| Hydrogen Bond | N-D···N | 2.141(3) | -23.0 |

Data sourced from crystallographic analysis and PIXEL calculations. researchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Piperidine |

| Cyclohexane |

| Piperazine (B1678402) |

Q & A

Basic Research Questions

Q. What is the significance of deuterium substitution in piperidine-d11 for NMR spectroscopy, and how does it influence spectral resolution compared to non-deuterated piperidine?

- Methodological Answer : this compound is deuterated at all non-exchangeable hydrogen positions, reducing proton signals in -NMR. This enhances resolution in heteronuclear experiments (e.g., -NMR or -NMR) by eliminating splitting from - coupling. Researchers should calibrate solvent suppression protocols and confirm deuteration levels via mass spectrometry to avoid residual proton signals interfering with analysis .

Q. How can researchers verify the isotopic purity of this compound, and what analytical techniques are most effective?

- Methodological Answer : Isotopic purity is critical for reproducibility. Use -NMR to detect residual protons (<1%) and mass spectrometry (MS) to confirm molecular weight (e.g., ESI-MS or MALDI-TOF). For quantitative analysis, integrate -NMR peaks relative to internal standards or employ -NMR for direct deuterium quantification. Cross-validate with elemental analysis to rule out isotopic dilution .

Q. What synthetic routes are commonly employed for this compound preparation, and how do reaction conditions affect deuterium incorporation?

- Methodological Answer : this compound is typically synthesized via catalytic deuteration of piperidine using deuterium gas () over palladium or platinum catalysts. Reaction temperature (80–120°C) and catalyst loading (5–10 wt%) must be optimized to ensure full deuteration while avoiding side reactions. Post-synthesis, purification via fractional distillation under inert atmosphere minimizes isotopic exchange with moisture .

Advanced Research Questions

Q. How do isotopic effects of this compound influence reaction kinetics in organocatalytic processes, and how can researchers account for these effects in mechanistic studies?

- Methodological Answer : Deuterium’s higher mass reduces vibrational frequencies, altering activation energies (kinetic isotope effects, KIE). To study this, conduct parallel reactions with deuterated and non-deuterated piperidine under identical conditions. Use Arrhenius plots to compare rate constants () and DFT calculations to model transition states. Note that solvent interactions (e.g., hydrogen bonding with CDCl) may introduce confounding variables .

Q. What challenges arise when using this compound in asymmetric synthesis, and how can chiral resolution be optimized?

- Methodological Answer : Deuteration can subtly shift steric and electronic environments, affecting enantioselectivity. To mitigate this:

- Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) with deuterated vs. non-deuterated substrates.

- Use dynamic kinetic resolution (DKR) to exploit isotopic effects on intermediate stability.

- Analyze enantiomeric excess (ee) via chiral HPLC or -NMR with chiral shift reagents .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points, solubility) for this compound across literature sources?

- Methodological Answer : Discrepancies often stem from isotopic impurities or measurement conditions. Standardize protocols:

- Measure boiling points under controlled pressure (e.g., reduced pressure to avoid decomposition).

- Use differential scanning calorimetry (DSC) for phase transitions.

- Cross-reference with computational models (e.g., COSMO-RS for solubility predictions) and report uncertainty intervals .

Q. What strategies ensure reproducibility in multi-step syntheses using this compound, particularly when scaling reactions from milligram to gram quantities?

- Methodological Answer : Scale-up introduces variability in mixing efficiency and heat transfer. Implement:

- Process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR).

- Design of experiments (DoE) to identify critical parameters (e.g., catalyst aging, pressure).

- Batch consistency checks via QC metrics (e.g., isotopic purity, residual solvents) .

Methodological Frameworks

- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions on isotopic effects in catalysis or metabolic tracing .

- For Data Analysis : Use SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to structure studies on this compound’s role in deuterium labeling experiments .

Common Pitfalls to Avoid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.